molecular formula C26H30N4O5 B2960430 N-(2,4-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921462-40-0

N-(2,4-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2960430
CAS No.: 921462-40-0
M. Wt: 478.549
InChI Key: UPPIJMFJCUWMLU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide (CAS Number: 921480-71-9) is a synthetically derived complex molecule with a molecular formula of C26H30N4O5 and a molecular weight of 478.5 g/mol . This compound features a multifaceted structure incorporating a furan-2-carbonyl group linked to a piperazine ring, which is itself connected to a 5-methoxy-4-oxopyridin moiety and an acetamide group. This specific architecture suggests potential for significant and diverse biological activity, making it a candidate for investigation in various biochemical pathways. Compounds bearing complex heterocyclic systems, such as the piperazine and furan rings present in this molecule, are known to be significant in medicinal chemistry research for their ability to interact with enzymes and receptors . The presence of these functional groups indicates that this compound is a valuable synthetic intermediate or a potential lead molecule for advanced research applications, including but not limited to, the study of enzyme inhibition and receptor modulation. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with the appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c1-18-6-7-21(19(2)13-18)27-25(32)17-30-16-24(34-3)22(31)14-20(30)15-28-8-10-29(11-9-28)26(33)23-5-4-12-35-23/h4-7,12-14,16H,8-11,15,17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPIJMFJCUWMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including furan, piperazine, pyridine, and acetamide. Its synthesis typically involves several key steps:

  • Formation of the furan-piperazine intermediate : Reaction of furan-2-carboxylic acid with piperazine.
  • Attachment of the pyridine moiety : Reaction with a pyridine derivative.
  • Methoxylation and oxidation : Modifying the pyridine ring to achieve the final structure.

The IUPAC name for this compound is 2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, it has shown potential in modulating neurotransmitter systems, which could be beneficial for neurological disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Test OrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL
  • Anticancer Activity : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

Case Studies

A study conducted on the compound's effects on mouse splenocytes showed that it could significantly enhance immune responses by rescuing splenocytes from apoptosis at concentrations as low as 100 nM . This suggests a potential role in immunotherapy.

Another investigation focused on its antileishmanial properties, where it was found to inhibit Leishmania parasites effectively. The compound's mechanism involved disrupting the parasite's metabolic pathways, leading to reduced viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share critical structural motifs with the target molecule:

Compound Name Key Features Molecular Weight Notable Substituents Reference
Target Compound 2,4-Dimethylphenyl, furan-2-carbonyl-piperazine, methoxy-pyridinone ~481.5 g/mol* Furan-2-carbonyl on piperazine; 5-methoxy on pyridinone -
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide 3-Nitrophenyl, acetyl-piperazine, methoxy-pyridinone 443.5 g/mol Acetyl on piperazine; nitro group on phenyl
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, tosyl-piperazine ~421.5 g/mol Tosyl (sulfonyl) on piperazine; fluorine on phenyl
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole, pyridine-2-carbonyl-piperazine ~393.4 g/mol Pyridine-2-carbonyl on piperazine; benzothiazole group
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Nitrophenyl, thiazole-pyrazoline hybrid ~592.1 g/mol Chlorophenyl and isopropylphenyl on pyrazoline; nitro group on phenyl

*Calculated based on molecular formula.

Key Observations:

The tosyl-piperazine in may improve metabolic stability due to steric bulk, whereas the pyridine-2-carbonyl in could facilitate metal coordination or hydrogen bonding.

Aromatic Substituents :

  • The 2,4-dimethylphenyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration relative to the 3-nitrophenyl in or 4-fluorophenyl in .
  • Electron-withdrawing groups (e.g., nitro in ) could reduce electron density, affecting receptor binding kinetics.

Core Heterocycles: The pyridinone core in the target compound and is redox-active, unlike the thiazole-pyrazoline hybrid in , which may confer distinct mechanistic profiles.

Anti-Exudative Activity (Analogous to ):

Compounds with 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .

Dopamine Receptor Selectivity (Analogous to ):

Piperazine derivatives like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () target dopamine D3 receptors . The target compound’s furan-2-carbonyl-piperazine may alter receptor affinity compared to dichlorophenyl or pyridinyl substituents.

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